molecular formula C11H10ClF5OS B15384235 1-(3-Chloropropyl)-3-(difluoromethoxy)-5-(trifluoromethylthio)benzene

1-(3-Chloropropyl)-3-(difluoromethoxy)-5-(trifluoromethylthio)benzene

Cat. No.: B15384235
M. Wt: 320.71 g/mol
InChI Key: ZKUJTDFYCDEVJG-UHFFFAOYSA-N
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Description

1-(3-Chloropropyl)-3-(difluoromethoxy)-5-(trifluoromethylthio)benzene is a halogenated aromatic compound featuring a benzene ring substituted with three distinct functional groups: a 3-chloropropyl chain, a difluoromethoxy group (–OCF₂H), and a trifluoromethylthio group (–SCF₃). This combination of substituents imparts unique physicochemical properties, such as enhanced lipophilicity and metabolic stability, which are critical in agrochemical or pharmaceutical applications .

The difluoromethoxy group (–OCF₂H) combines electronegativity and steric effects, often improving resistance to oxidative degradation compared to non-fluorinated methoxy groups . The trifluoromethylthio group (–SCF₃) is a highly electronegative and lipophilic moiety, known to enhance bioavailability and binding affinity in medicinal chemistry .

Properties

Molecular Formula

C11H10ClF5OS

Molecular Weight

320.71 g/mol

IUPAC Name

1-(3-chloropropyl)-3-(difluoromethoxy)-5-(trifluoromethylsulfanyl)benzene

InChI

InChI=1S/C11H10ClF5OS/c12-3-1-2-7-4-8(18-10(13)14)6-9(5-7)19-11(15,16)17/h4-6,10H,1-3H2

InChI Key

ZKUJTDFYCDEVJG-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C=C1OC(F)F)SC(F)(F)F)CCCCl

Origin of Product

United States

Comparison with Similar Compounds

A. Chlorinated Alkyl Chains

  • Compound 12 (): Features a (3-chloropropyl)benzene core but lacks fluorinated groups. Its synthesis yield (47%) is lower than non-chlorinated analogs, possibly due to steric hindrance or reactivity limitations of the chloropropyl group .
  • II.13.0 () : Contains a 3-chloro-5-(trifluoromethyl)phenyl group. The chloro substituent here enhances electrophilic reactivity, facilitating nucleophilic substitutions in agrochemical synthesis .

B. Fluorinated Oxygen and Sulfur Groups

  • Flufenprox () : Contains a trifluoropropoxy (–OCH₂CF₂CF₃) group. The trifluoromethylthio (–SCF₃) group in the target compound is more lipophilic (higher logP) and less prone to hydrogen bonding than oxygen-based fluorinated groups, which could enhance blood-brain barrier penetration .
  • Difluoromethoxy vs. Methoxy: Compared to non-fluorinated methoxy (–OCH₃), the difluoromethoxy group in the target compound reduces basicity and increases oxidative stability, as seen in fluorinated pharmaceuticals like ciprofloxacin .

C. Trifluoromethylthio (–SCF₃) vs. Trifluoromethyl (–CF₃)

  • Compound 14 (): Includes a trifluoromethylbenzyl group.

Inferences :

  • The target compound’s –SCF₃ group likely confers higher logP than flufenprox’s –OCH₂CF₂CF₃, favoring soil adsorption in pesticidal use .
  • Fluorine’s electron-withdrawing effects in –OCF₂H and –SCF₃ enhance resistance to cytochrome P450 metabolism compared to non-fluorinated analogs .

Preparation Methods

Bromination of Benzene Precursors

Initial synthetic routes often begin with brominated intermediates to enable subsequent coupling reactions. Patent CN115959979A demonstrates effective bromination using dibromohydantoin in dichloroethane at 50°C, achieving 88% yield for analogous systems. Key parameters include:

Brominating Agent Solvent Temperature (°C) Yield (%)
Dibromohydantoin 1,2-DCE 50 88
N-Bromosuccinimide MeCN 25 85

These conditions could be adapted for introducing bromine at the para position relative to future substituents, creating a versatile intermediate for cross-coupling.

Chloropropyl Chain Installation

The 3-chloropropyl group is typically introduced via Friedel-Crafts alkylation using 1-bromo-3-chloropropane in the presence of Lewis acids. However, recent adaptations from CN113968775A show improved yields (79-83%) when employing magnesium-mediated Grignard reactions with subsequent chlorination:

  • Propylmagnesium bromide addition to bromobenzene derivatives
  • Quenching with 1,3-dichloropropane
  • Acidic workup to stabilize the chloropropyl moiety

This method circumvents the regioselectivity issues inherent to classical electrophilic aromatic substitution.

Difluoromethoxy Group Introduction

Direct Difluoromethylation

Contemporary approaches utilize difluorocarbene precursors for O-difluoromethylation. The methodology outlined in CN113968775A employs sodium chlorodifluoroacetate (SCDA) as a stable difluorocarbene source:

  • Phenolic intermediate preparation via demethylation
  • Reaction with SCDA in DMF at 120°C
  • In situ generation of difluorocarbene (:CF₂)
  • [2+1] Cycloaddition with phenolic oxygen

Typical yields range from 65-72%, with purity >98% achievable through fractional distillation.

Oxidative Fluorination Methods

Alternative routes adapted from antimicrobial compound syntheses use Selectfluor™ reagents for direct C-O bond fluorination:

  • Methoxy precursor preparation
  • Two-step fluorination with Selectfluor™ in acetonitrile
  • Radical inhibition using TEMPO to prevent over-fluorination

This method demonstrates superior functional group tolerance compared to traditional HF-based approaches.

Trifluoromethylthio Group Installation

Copper-Mediated Thiolation

Building upon methodologies from methyl benzoate antimicrobial agents, the trifluoromethylthio group can be introduced via:

  • Preparation of aryl iodides through directed ortho-iodination
  • Reaction with CuSCF₃ complexes in DMF at 80°C
  • Catalytic use of 1,10-phenanthroline ligand

Reaction optimization data shows:

Catalyst Loading (%) Time (h) Yield (%)
5 12 68
10 8 72
15 6 75

Radical Trifluoromethylthiolation

Emerging photoredox methods enable direct C-H trifluoromethylthiolation using CF₃SO₂Na as the SCF₃ source:

  • Eosin Y catalyst (2 mol%)
  • Blue LED irradiation (450 nm)
  • Tert-butyl hydroperoxide as oxidant
  • Reaction in DCE/H₂O biphasic system

This approach achieves 60-65% yields while avoiding pre-functionalized substrates.

Sequential Assembly and Process Optimization

The convergent synthesis approach demonstrates superior efficiency compared to linear routes:

Q & A

Q. Key Optimization Factors :

  • Temperature : Critical for regioselectivity; higher temperatures (>80°C) may lead to side products.
  • Catalyst Loading : 2–5 mol% Pd(PPh₃)₄ ensures efficient coupling .

Basic: Which analytical techniques are most effective for characterizing this compound?

Answer:

  • Nuclear Magnetic Resonance (NMR) :
    • ¹H NMR : Identifies proton environments (e.g., chloropropyl CH₂ at δ 3.5–4.0 ppm, aromatic protons at δ 6.8–7.5 ppm).
    • ¹³C NMR : Confirms trifluoromethylthio (δ 120–125 ppm) and difluoromethoxy (δ 140–145 ppm) groups .
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ expected for C₁₁H₁₀ClF₅OS: 342.02 g/mol) .
  • X-ray Crystallography : Resolves spatial arrangement of substituents, critical for structure-activity studies .

Advanced: How to design interaction studies to evaluate its biological activity?

Answer:

Target Selection : Prioritize enzymes/receptors with hydrophobic binding pockets (e.g., cytochrome P450, lipid-associated proteins) due to the compound’s lipophilic substituents .

Binding Assays :

  • Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics (KD values) at varying concentrations (1–100 μM).
  • Fluorescence Quenching : Monitor interactions with tryptophan residues in proteins .

Cellular Pathway Analysis :

  • Use gene expression profiling (RNA-seq) to identify upregulated/downregulated pathways (e.g., oxidative stress response) post-treatment .

Advanced: How to resolve contradictions in reactivity data between structural analogs?

Answer:
Contradictions often arise from electronic and steric effects of substituents. Compare analogs using the following framework:

CompoundSubstituentReactivity ImpactBiological Activity
1-Chloro-1-(3-difluoromethyl-5-trifluoromethylthiophenyl)propan-2-oneChloro groupIncreases electrophilicityHigher enzyme inhibition
1-Bromo analogBromo groupSlower substitution due to larger atomic radiusReduced bioavailability
Difluoromethoxy vs. TrifluoromethoxyElectron-withdrawing strengthAlters metabolic stability (e.g., CYP450 interactions)

Q. Methodology :

  • Density Functional Theory (DFT) : Calculate electrostatic potential maps to predict reactive sites.
  • Hammett Constants : Quantify substituent effects on reaction rates .

Advanced: What computational methods predict its interactions with enzymes?

Answer:

Molecular Docking (AutoDock/Vina) :

  • Grid Parameters : Focus on active sites (e.g., 20 ų box centered on catalytic residues).
  • Scoring Functions : Use AMBER force fields to rank binding poses .

MD Simulations (GROMACS) :

  • Run 100-ns trajectories to assess stability of ligand-enzyme complexes.
  • Analyze hydrogen bonds (<3.5 Å) and hydrophobic contacts (e.g., trifluoromethylthio with Leu residues) .

Basic: What safety protocols are recommended when handling this compound?

Answer:

  • Ventilation : Use fume hoods with ≥100 ft/min airflow to mitigate inhalation risks.
  • Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and safety goggles.
  • Spill Management : Neutralize with 10% sodium bicarbonate before disposal .

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